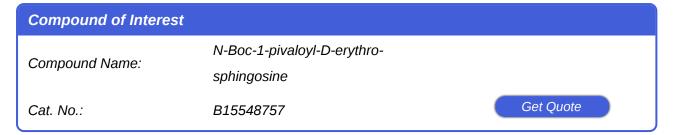


N-Boc-1-pivaloyl-D-erythro-sphingosine: A Technical Guide for Researchers

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For Immediate Release

An In-depth Examination of a Key Synthetic Intermediate in Sphingolipid Chemistry

This technical guide provides a comprehensive overview of **N-Boc-1-pivaloyl-D-erythro-sphingosine**, a crucial, doubly protected derivative of D-erythro-sphingosine. This document is intended for researchers, scientists, and professionals in the fields of drug development, lipid chemistry, and molecular biology who are engaged in the synthesis and study of complex sphingolipids and their analogs.

N-Boc-1-pivaloyl-D-erythro-sphingosine serves as a vital intermediate in multi-step chemical syntheses. The strategic placement of the tert-butyloxycarbonyl (Boc) group on the C2-amine and the pivaloyl (Piv) group on the C1-hydroxyl prevents unwanted side reactions, allowing for selective modification of the C3-hydroxyl group and the C4-C5 double bond of the sphingosine backbone. This targeted protection scheme is fundamental for the construction of biologically active sphingolipids, including ceramides, sphingomyelins, and glycosphingolipids, which are implicated in a myriad of cellular processes.

Physicochemical Properties



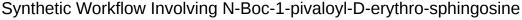
The following table summarizes the key physicochemical properties of **N-Boc-1-pivaloyl-D-erythro-sphingosine**.

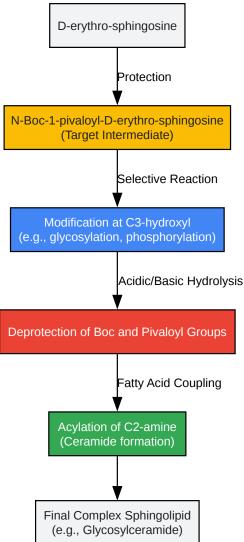
Property	Value
CAS Number	342649-71-2
Molecular Formula	C28H53NO5
Molecular Weight	483.72 g/mol
Appearance	White to off-white solid
Solubility	Soluble in methanol, ethanol, and other organic solvents
Storage	Store at -20°C for long-term stability

Role in Chemical Synthesis: A Workflow

N-Boc-1-pivaloyl-D-erythro-sphingosine is not typically used in biological assays directly but is a cornerstone for the synthesis of more complex, biologically active sphingolipids. The following workflow illustrates its central role.







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Caption: Synthetic workflow using the protected sphingosine.



Experimental Protocol: Synthesis of a Ceramide Analog

The following is a generalized experimental protocol for the synthesis of a ceramide analog utilizing **N-Boc-1-pivaloyl-D-erythro-sphingosine**. Researchers should adapt this protocol based on the specific fatty acid and desired final product.

Objective: To synthesize an N-acyl-D-erythro-sphingosine (ceramide) analog.

Materials:

- N-Boc-1-pivaloyl-D-erythro-sphingosine
- Desired fatty acid (e.g., palmitic acid, stearic acid)
- Coupling agents (e.g., EDC, HOBt)
- Organic solvents (e.g., Dichloromethane, Dimethylformamide)
- Deprotection reagents (e.g., Trifluoroacetic acid for Boc, Sodium methoxide for Pivaloyl)
- Purification supplies (e.g., Silica gel for column chromatography)

Procedure:

- Acylation of the C2-amine (post-deprotection):
 - Deprotect the Boc group from N-Boc-1-pivaloyl-D-erythro-sphingosine using an appropriate acidic condition (e.g., TFA in DCM).
 - Neutralize the resulting amine salt.
 - Couple the deprotected amine with the desired fatty acid using a standard peptide coupling protocol (e.g., EDC/HOBt in DMF).
 - Monitor the reaction by Thin Layer Chromatography (TLC).



- Upon completion, perform an aqueous workup and purify the N-acyl-1-pivaloyl-D-erythrosphingosine intermediate by column chromatography.
- Deprotection of the C1-pivaloyl group:
 - Dissolve the purified intermediate in a suitable solvent (e.g., methanol).
 - Add a catalytic amount of a base (e.g., sodium methoxide) to facilitate the removal of the pivaloyl group.
 - Monitor the reaction by TLC.
 - Once the reaction is complete, neutralize the mixture and remove the solvent under reduced pressure.
 - Purify the final ceramide analog by column chromatography or recrystallization.
- Characterization:
 - Confirm the structure of the final product using spectroscopic methods such as ¹H NMR,
 ¹³C NMR, and Mass Spectrometry.

Context in Sphingolipid Metabolism

While **N-Boc-1-pivaloyl-D-erythro-sphingosine** is a synthetic molecule, the core D-erythro-sphingosine is a central player in the complex network of sphingolipid metabolism. Understanding this pathway is crucial for designing synthetic targets and interpreting the biological activity of novel sphingolipid analogs.



De Novo Synthesis Serine + Palmitoyl-CoA 3-Ketosphinganine 3-KSR Sphinganine (Dihydrosphingosine) CerS Dihydroceramide DEGS1 Ceramide Sphingomyelinases, Synthases Ceramidase CerS Glycosidases Salvage Pathway Complex Sphingolipids **Sphingosine** (e.g., Sphingomyelin, Glycosphingolipids) (D-erythro-sphingosine) SPHK1/2 SGPP1/2 Sphingosine-1-Phosphate (S1P) SGPL1 **Degradation Products**

Simplified Sphingolipid Metabolism

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Caption: Key nodes in sphingolipid metabolism.







This guide highlights the significance of **N-Boc-1-pivaloyl-D-erythro-sphingosine** as a versatile tool in synthetic lipid chemistry. Its use enables the precise construction of complex sphingolipids, facilitating further research into their biological functions and therapeutic potential.

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